molecular formula C6H6FIN2 B13455192 1-cyclopropyl-5-fluoro-4-iodo-1H-pyrazole CAS No. 2901084-48-6

1-cyclopropyl-5-fluoro-4-iodo-1H-pyrazole

Cat. No.: B13455192
CAS No.: 2901084-48-6
M. Wt: 252.03 g/mol
InChI Key: AQPJVDNAIJZLTP-UHFFFAOYSA-N
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Description

1-cyclopropyl-5-fluoro-4-iodo-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a cyclopropyl group at position 1, a fluorine atom at position 5, and an iodine atom at position 4. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-5-fluoro-4-iodo-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles . Another method involves the one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which can then be oxidized to yield pyrazoles .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often employ catalytic processes and optimized reaction conditions to ensure high yields and purity. For example, low loadings of a combination of Ru3(CO)12 and a NHC-diphosphine ligand can catalyze dehydrogenative coupling reactions to provide pyrazoles in good yields .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-5-fluoro-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom at position 4 can be substituted with other groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the conditions and reagents used.

    Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Halogenating Agents: For substitution reactions involving the iodine atom.

    Oxidizing Agents: Such as bromine for oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation reactions can produce oxidized pyrazole derivatives .

Scientific Research Applications

1-cyclopropyl-5-fluoro-4-iodo-1H-pyrazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclopropyl-5-fluoro-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents, such as:

  • 1-cyclopropyl-4-iodo-1H-pyrazole
  • 5-cyclopropyl-4-iodo-1H-pyrazole
  • 4-iodo-1H-pyrazole

Uniqueness

1-cyclopropyl-5-fluoro-4-iodo-1H-pyrazole is unique due to the specific combination of substituents, which confer distinct chemical and biological properties. The presence of the cyclopropyl group, fluorine atom, and iodine atom makes it a valuable compound for various research applications .

Properties

CAS No.

2901084-48-6

Molecular Formula

C6H6FIN2

Molecular Weight

252.03 g/mol

IUPAC Name

1-cyclopropyl-5-fluoro-4-iodopyrazole

InChI

InChI=1S/C6H6FIN2/c7-6-5(8)3-9-10(6)4-1-2-4/h3-4H,1-2H2

InChI Key

AQPJVDNAIJZLTP-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=C(C=N2)I)F

Origin of Product

United States

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